Cas no 125299-89-0 (3-(R)-3-Hydroxyprazepam)
3-(R)-3-Hydroxyprazepam Chemical and Physical Properties
Names and Identifiers
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- 3-(R)-3-Hydroxyprazepam
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- Inchi: 1S/C19H17ClN2O2/c20-14-8-9-16-15(10-14)17(13-4-2-1-3-5-13)21-18(23)19(24)22(16)11-12-6-7-12/h1-5,8-10,12,18,23H,6-7,11H2/t18-/m1/s1
- InChI Key: SYUMLTUHTWFDGE-GOSISDBHSA-N
- SMILES: N1(CC2CC2)C2=CC=C(Cl)C=C2C(C2=CC=CC=C2)=N[C@H](O)C1=O
3-(R)-3-Hydroxyprazepam Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H952805-1mg |
3-(R)-3-Hydroxyprazepam |
125299-89-0 | 1mg |
$ 195.00 | 2022-06-04 | ||
| TRC | H952805-10mg |
3-(R)-3-Hydroxyprazepam |
125299-89-0 | 10mg |
$ 1515.00 | 2022-06-04 |
3-(R)-3-Hydroxyprazepam Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-(R)-3-Hydroxyprazepam
Comprehensive Overview of 3-(R)-3-Hydroxyprazepam (CAS No. 125299-89-0): Properties, Applications, and Research Insights
3-(R)-3-Hydroxyprazepam (CAS No. 125299-89-0) is a stereospecific metabolite of prazepam, a well-known benzodiazepine derivative. This compound has garnered significant attention in pharmaceutical research due to its unique pharmacokinetic profile and potential therapeutic applications. The R-enantiomer of this hydroxylated derivative exhibits distinct biological activity, making it a subject of interest for drug metabolism studies and precision medicine. Researchers are particularly focused on its role in understanding individualized drug responses and optimizing therapeutic outcomes.
In recent years, the demand for 3-(R)-3-Hydroxyprazepam reference standards has increased substantially, driven by advancements in analytical techniques such as LC-MS/MS and HPLC. Laboratories specializing in forensic toxicology and therapeutic drug monitoring frequently utilize this compound as a calibration standard. The growing emphasis on personalized medicine has further amplified interest in stereospecific metabolites like 3-(R)-3-Hydroxyprazepam, as they play crucial roles in determining interpatient variability in drug efficacy and safety.
The synthesis and characterization of CAS No. 125299-89-0 require specialized expertise in chiral chemistry and metabolite synthesis. Pharmaceutical companies invest heavily in developing robust synthetic pathways to produce high-purity 3-(R)-3-Hydroxyprazepam for research purposes. The compound's stability under various storage conditions and its solubility profile are critical parameters evaluated during method development for bioanalytical assays.
From a clinical perspective, understanding the pharmacokinetics of 3-(R)-3-Hydroxyprazepam contributes to better comprehension of prazepam's overall metabolic fate. This knowledge is particularly relevant for geriatric pharmacology and CYP450 enzyme polymorphism studies, where age-related changes in drug metabolism significantly impact therapeutic outcomes. Recent publications have explored its potential role in drug-drug interaction scenarios, especially when co-administered with other CNS-active compounds.
The analytical community continues to develop innovative detection methods for 3-(R)-3-Hydroxyprazepam in complex biological matrices. Techniques incorporating high-resolution mass spectrometry (HRMS) have demonstrated superior specificity in distinguishing this metabolite from its structural analogs. These advancements support ongoing research into biomarker discovery and pharmacogenomics applications, where metabolite profiling can inform treatment decisions.
Quality control aspects of CAS No. 125299-89-0 production adhere to stringent ICH guidelines, ensuring batch-to-batch consistency for research use. The compound's physicochemical properties, including its logP value and pKa, are carefully documented to facilitate accurate in silico modeling of its behavior in biological systems. Such data proves invaluable for ADME prediction software used in early drug development stages.
Emerging research directions explore potential applications of 3-(R)-3-Hydroxyprazepam beyond traditional benzodiazepine research. Some studies investigate its interactions with neurosteroid pathways, while others examine its possible role in GABA receptor subtype selectivity. These investigations align with current trends in CNS drug discovery that seek compounds with improved safety profiles and reduced side effect potential.
Regulatory considerations for working with 3-(R)-3-Hydroxyprazepam emphasize proper handling procedures and documentation requirements. While not classified as hazardous, researchers must follow standard laboratory safety protocols when handling this compound. The scientific community maintains ongoing discussions about optimal storage conditions to preserve the integrity of CAS No. 125299-89-0 reference materials over extended periods.
The commercial availability of 3-(R)-3-Hydroxyprazepam from certified suppliers has expanded significantly to meet research demands. Providers now offer various packaging options, from milligram quantities for method development to bulk supplies for large-scale studies. This accessibility supports the compound's use in diverse applications ranging from clinical research to forensic science applications.
Future research on 3-(R)-3-Hydroxyprazepam will likely focus on elucidating its precise pharmacological activity and potential therapeutic utility. As analytical technologies continue advancing, scientists anticipate discovering new insights about this metabolite's role in personalized pharmacotherapy. The compound's unique characteristics ensure its ongoing relevance in pharmaceutical sciences and related disciplines.
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